
1-Ethyl-2-(2-methylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(2-methylpropyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of an ethyl group and a 2-methylpropyl group attached to the piperazine ring. It has a molecular formula of C10H22N2 and a molecular weight of 170.30 g/mol .
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-(2-methylpropyl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Photocatalytic synthesis: This method involves the use of light to catalyze the formation of piperazine rings from suitable precursors.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
1-Ethyl-2-(2-methylpropyl)piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(2-methylpropyl)piperazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(2-methylpropyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making it useful as an anthelmintic agent .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-(2-methylpropyl)piperazine can be compared with other piperazine derivatives such as:
1-Methylpiperazine: Similar in structure but with a methyl group instead of an ethyl group.
1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group, making it more hydrophilic.
1-(2-Aminoethyl)piperazine: Contains an aminoethyl group, which can participate in additional hydrogen bonding.
1-Phenylpiperazine: Contains a phenyl group, adding aromaticity and altering its chemical properties.
Eigenschaften
Molekularformel |
C10H22N2 |
|---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
1-ethyl-2-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-4-12-6-5-11-8-10(12)7-9(2)3/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
OURKFHSPXFRFDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCNCC1CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanol](/img/structure/B13183839.png)
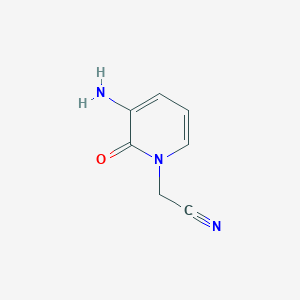
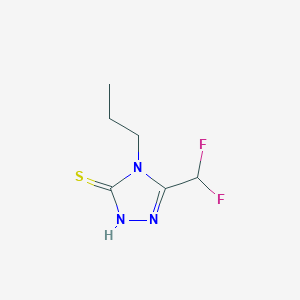
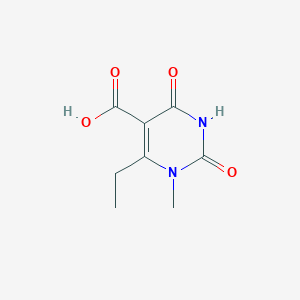
![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)
![2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)
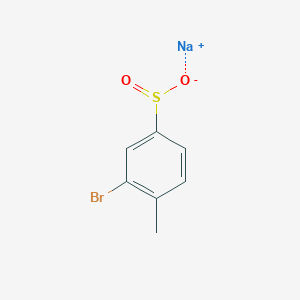

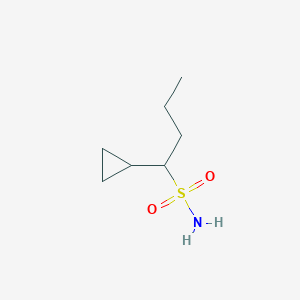
![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
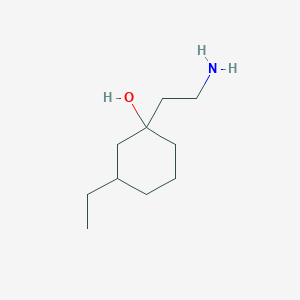
![(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)
